molecular formula C32H52N6O8 B12615134 L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine CAS No. 919802-27-0

L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine

Cat. No.: B12615134
CAS No.: 919802-27-0
M. Wt: 648.8 g/mol
InChI Key: WPUBMFBCRIXJKO-CGZLHFDMSA-N
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Description

L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine is a peptide compound composed of six amino acids: tyrosine, leucine, alanine, valine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. Additionally, techniques like high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

    Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Free thiols from disulfide bond reduction.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications in drug development and as a biomarker.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and aromatic residues makes it particularly interesting for studying protein interactions and developing peptide-based therapeutics.

Properties

CAS No.

919802-27-0

Molecular Formula

C32H52N6O8

Molecular Weight

648.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C32H52N6O8/c1-16(2)13-24(36-29(42)23(33)15-21-9-11-22(39)12-10-21)30(43)35-19(7)27(40)34-20(8)28(41)38-26(18(5)6)31(44)37-25(32(45)46)14-17(3)4/h9-12,16-20,23-26,39H,13-15,33H2,1-8H3,(H,34,40)(H,35,43)(H,36,42)(H,37,44)(H,38,41)(H,45,46)/t19-,20-,23-,24-,25-,26-/m0/s1

InChI Key

WPUBMFBCRIXJKO-CGZLHFDMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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